![molecular formula C20H21NO4 B2757679 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1164557-99-6](/img/structure/B2757679.png)
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
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Overview
Description
“(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one” is a compound with the molecular formula C20H21NO4 and a molecular weight of 339.391. It contains a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have a unique place in medicinal chemistry and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, furan derivatives in general are known to participate in a variety of reactions due to the presence of the furan ring .Scientific Research Applications
Renewable PET and Aromatic Production
Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, such as Zr-β and Sn-β, in the synthesis of biobased terephthalic acid precursors from ethylene and renewable furans, highlights the potential of furan derivatives in renewable PET production (Pacheco et al., 2015). This research underscores the importance of furan derivatives in creating sustainable materials.
Synthetic Methodologies
The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles demonstrates effective and green synthetic methodologies for generating furan-containing compounds (Rostami-Charati et al., 2015). This study showcases the versatility of furan derivatives in organic synthesis.
DNA Topoisomerases Inhibition
Two new benzofurans isolated from Gastrodia elata showed significant inhibitory activity against DNA topoisomerases I and II, suggesting potential therapeutic applications of benzofuran derivatives in cancer treatment (Lee et al., 2007).
Applications Across Industries
A review on the applications of various furan and benzofuran containing compounds across pharmaceuticals, textiles, dyes, agrochemicals, and polymers highlights the widespread potential uses of these compounds in multiple industries (Keay et al., 2008).
Renewable Aromatics Production
Studies on the catalytic conversion of bio-derived furans to aromatic compounds indicate the role of furan derivatives in renewable chemical production, offering a sustainable alternative to fossil fuel-based aromatic compounds (Zheng et al., 2014).
Future Directions
Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there is potential for future research and development involving this compound and other furan derivatives.
properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-16-17(22)5-4-15-19(23)18(25-20(15)16)11-14-3-2-10-24-14/h2-5,10-11,13,22H,6-9,12H2,1H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHHEFUSEHUSBS-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one |
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